Cas no 1797843-63-0 (Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hyxdrochloride)

Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hyxdrochloride 化学的及び物理的性質
名前と識別子
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- KCSQBBJZGRGRQV-UHFFFAOYSA-N
- Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hyxdrochloride
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- インチ: 1S/C9H15N5OS2.ClH/c1-15-7(10)2-3-16-4-6-5-17-9(13-6)14-8(11)12;/h5,10H,2-4H2,1H3,(H4,11,12,13,14);1H
- InChIKey: KCSQBBJZGRGRQV-UHFFFAOYSA-N
- SMILES: N(C1SC=C(CSCCC(=N)OC)N=1)C(N)=N.Cl
Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hyxdrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M299525-20g |
Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride |
1797843-63-0 | 20g |
875.00 | 2021-08-03 | ||
TRC | M299525-1g |
Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride |
1797843-63-0 | 1g |
$ 1006.00 | 2023-09-07 | ||
TRC | M299525-2g |
Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride |
1797843-63-0 | 2g |
110.00 | 2021-08-03 | ||
TRC | M299525-100mg |
Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride |
1797843-63-0 | 100mg |
$ 173.00 | 2023-09-07 | ||
TRC | M299525-250mg |
Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride |
1797843-63-0 | 250mg |
$ 339.00 | 2023-09-07 |
Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hyxdrochloride 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hyxdrochlorideに関する追加情報
Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1797843-63-0, commonly referred to as Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The thiazole ring at the core of its structure plays a pivotal role in its reactivity and biological activity, making it a subject of extensive research.
Recent studies have highlighted the importance of thiazole-containing compounds in medicinal chemistry due to their ability to modulate various biological pathways. The methyl group attached to the compound further enhances its stability and bioavailability, which are critical factors in drug design. Researchers have explored the potential of this compound as a precursor for synthesizing bioactive molecules, particularly in the context of anti-inflammatory and anti-cancer therapies.
The synthesis of Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hydrochloride involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. The key steps include the formation of the thiazole ring through a condensation reaction, followed by functionalization to introduce the imidate and hydrochloride groups. This compound serves as a versatile building block for constructing more complex molecules with enhanced pharmacological properties.
In terms of applications, this compound has shown promise in the development of targeted drug delivery systems. Its ability to interact with specific biological targets makes it a valuable tool in designing drugs with high specificity and reduced side effects. Additionally, its thiol group contributes to its redox activity, which is advantageous in certain therapeutic contexts, such as antioxidant therapies.
Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetics of this compound more accurately. By leveraging molecular modeling techniques, scientists can optimize its structure to improve its efficacy and reduce potential toxicity. These findings underscore the importance of interdisciplinary approaches in advancing our understanding of this compound's potential.
In conclusion, Methyl 3-2-(Diaminomethyleneamino-4-thiazolylmethyl-thiopropionimidate Hydrochloride represents a significant advancement in chemical synthesis and drug discovery. Its unique structural features and promising biological activities make it a valuable asset in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.
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